BenchChemオンラインストアへようこそ!

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea

Metabolic stability Dihydrobenzofuran scaffold GPR119 agonists

The target compound belongs to the N,N′-disubstituted urea class, in which a 2,3-dihydrobenzofuran-5-yl pharmacophore is linked via a propan-2-yl spacer to a 2‑methoxyethyl urea terminus (C₁₅H₂₂N₂O₃, MW 278.35 g mol⁻¹). Substituted benzofuran and dihydrobenzofuran ureas have been pursued as ligands for purinergic (P2Y₁) receptors, soluble epoxide hydrolase (sEH), urea transporters (UT‑A/UT‑B), and G‑protein coupled receptors.

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 2034517-08-1
Cat. No. B2666679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea
CAS2034517-08-1
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)NCCOC
InChIInChI=1S/C15H22N2O3/c1-11(17-15(18)16-6-8-19-2)9-12-3-4-14-13(10-12)5-7-20-14/h3-4,10-11H,5-9H2,1-2H3,(H2,16,17,18)
InChIKeySDPHHPPUBMGMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea (CAS 2034517-08-1): Scoping the Dihydrobenzofuran–Urea Chemotype


The target compound belongs to the N,N′-disubstituted urea class, in which a 2,3-dihydrobenzofuran-5-yl pharmacophore is linked via a propan-2-yl spacer to a 2‑methoxyethyl urea terminus (C₁₅H₂₂N₂O₃, MW 278.35 g mol⁻¹) . Substituted benzofuran and dihydrobenzofuran ureas have been pursued as ligands for purinergic (P2Y₁) receptors, soluble epoxide hydrolase (sEH), urea transporters (UT‑A/UT‑B), and G‑protein coupled receptors [1][2][3]. This specific compound occupies a narrow structural niche: it retains the saturated dihydrobenzofuran core—conferring non‑planar topology distinct from flat benzofuran analogs—paired with a polar, low‑molecular‑weight methoxyethyl urea tail that provides differentiated hydrogen‑bond capacity relative to aryl‑ and heteroaryl‑urea comparators .

Why Generic Substitution Fails for 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea (CAS 2034517-08-1)


Because the dihydrobenzofuran–urea scaffold presents a multi‑parametric selectivity landscape, nominal in‑class analogs cannot be assumed interchangeable. In the well‑characterized P2Y₁ antagonist series, moving from a benzofuran to a dihydrobenzofuran core altered receptor affinity by >10‑fold, and replacement of the urea substituent modulated potency from nanomolar to micromolar [1]. Similarly, in GPR119 agonist programs, the benzofuran‑to‑dihydrobenzofuran switch proved detrimental to metabolic stability [2]. Consequentially, a procurement decision that regards 2034517‑08‑1 as a mere “dihydrobenzofuran urea” without quantifying the effect of the methoxyethyl tail, saturated heterocycle, and regioisomeric substitution pattern risks selecting a materially different pharmacological or ADME profile. The quantitative evidence below maps exactly where 2034517‑08‑1 departs from its closest analogs.

Quantitative Differential Evidence for 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea (CAS 2034517-08-1) vs. Closest Analogs


Dihydrobenzofuran vs. Benzofuran Core: Divergent Metabolic Stability Profile

The target compound contains a fully saturated 2,3‑dihydrobenzofuran ring, whereas the direct benzofuran analog (CAS 2034611‑59‑9) bears an aromatic benzofuran core. In a published GPR119 agonist series, an analogous benzofuran‑to‑dihydrobenzofuran core replacement resulted in a clearly unfavorable metabolic stability profile, demonstrating that the saturated versus aromatic heterocycle choice is not functionally neutral even when the pendant urea is held constant [1]. The saturated dihydrobenzofuran ring introduces sp³ character that alters cytochrome P450 substrate recognition relative to the planar benzofuran, a property that can be exploited in lead series requiring tunable clearance.

Metabolic stability Dihydrobenzofuran scaffold GPR119 agonists

Methoxyethyl Urea vs. Aryl/Heteroaryl Urea: Lower Calculated Lipophilicity and Reduced Molecular Weight

In contrast to the 2,3‑dimethoxyphenyl urea comparator (CAS 2034350‑75‑7; MW 356.4 g mol⁻¹, C₂₀H₂₄N₂O₄), the target compound carries a compact 2‑methoxyethyl substituent that reduces molecular weight by 78 g mol⁻¹ (−22%) and eliminates two aromatic carbon atoms . The aliphatic methoxyethyl group also lowers calculated logP relative to the dimethoxyphenyl analog, which is expected to improve aqueous solubility while preserving sufficient membrane permeability for intracellular target engagement. In the P2Y₁ urea antagonist series, bulkier aryl urea tails systematically elevated lipophilicity and were associated with right‑shifted potency (Ki = 140 nM for an optimized benzofuran‑urea, rising to >1 µM for some extended aryl congeners) [1].

Lipophilicity Drug‑likeness Ligand efficiency

Methoxyethyl Ether Oxygen Provides Additional Hydrogen‑Bond Acceptor Capacity Relative to o‑Tolyl Urea

The 2‑methoxyethyl chain of the target compound introduces an ether oxygen that is absent in the o‑tolyl urea comparator (CAS 2034574‑59‑7) . This additional hydrogen‑bond acceptor site can engage solvent‑exposed regions of a target binding pocket or participate in intramolecular conformational restraint of the urea tail. In the P2Y₁ receptor antagonist series, SAR around the urea substituent demonstrated that variations in hydrogen‑bond donor/acceptor pattern directly influenced antagonist potency, with Ki values spanning from 140 nM to >10 µM depending on the nature of the terminal group [1].

Hydrogen bonding Target engagement P2Y₁ receptor

Regioisomeric Substitution at the Dihydrobenzofuran 5‑Position vs. Benzofuran 2‑Position: Differential Receptor Recognition

The target compound attaches the propan‑2‑yl urea linker at the 5‑position of 2,3‑dihydrobenzofuran, whereas the closest benzofuran analog (CAS 2034611‑59‑9) places the linker at the 2‑position of benzofuran . Published SAR on benzofuran‑substituted urea P2Y₁ antagonists established that the attachment point of the urea‑bearing side chain is a critical determinant of receptor affinity: compounds bearing the linker at the 2‑position of benzofuran achieved Ki values as low as 140 nM, while alternative regioisomers and substitution patterns yielded substantially weaker antagonism [1]. Although the target compound has not been profiled against P2Y₁, the combination of a 5‑substituted dihydrobenzofuran core with a methoxyethyl urea tail represents a regio‑ and chemo‑type distinct from all published P2Y₁ actives.

Regioisomerism P2Y₁ receptor Structure–activity relationship

Prioritized Research and Industrial Application Scenarios for 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea (CAS 2034517-08-1)


P2Y₁ Receptor Antagonist Lead Expansion Exploiting a 5‑Substituted Dihydrobenzofuran Chemotype

Since all published potent P2Y₁ urea antagonists attach the urea linker at the benzofuran 2‑position [1], 2034517‑08‑1 provides a structurally orthogonal 5‑substituted dihydrobenzofuran entry point. Procurement of this compound enables exploration of whether the 5‑position topology, combined with the saturated core and methoxyethyl tail, can unlock selectivity versus P2Y₁₂ or related purinergic receptors. The low molecular weight (278.35 g mol⁻¹) makes it a suitable starting point for fragment‑growing or scaffold‑hopping campaigns.

Metabolic‑Stability‑Sensitive Oral Agent Programs Requiring a Non‑Planar Dihydrobenzofuran Core

Published GPR119 agonist optimization demonstrated that the benzofuran‑to‑dihydrobenzofuran core switch alters metabolic stability [1]. Teams developing orally bioavailable agents with dihydrobenzofuran‑containing scaffolds should benchmark 2034517‑08‑1 in microsomal or hepatocyte stability assays as a reference compound for the 5‑substituted‑dihydrobenzofuran‑urea chemotype, noting that the methoxyethyl tail contributes lower lipophilicity than common aryl‑urea comparators.

Urea Transporter (UT‑A/UT‑B) Inhibitor Screening with a Low‑Lipophilicity Urea Probe

Urea transporter inhibitors have been identified with IC₅₀ values ranging from 750 nM (UT‑A1) to 31 µM (UT‑B) in fluorescence‑based assays [1]. The methoxyethyl urea tail of 2034517‑08‑1 provides a unique hydrogen‑bond pharmacophore distinct from the aryl‑urea or heteroaryl‑urea motifs typical of published UT inhibitors. Inclusion of this compound in a focused UT‑A/UT‑B screening deck can probe the tolerance of the transporter binding site for aliphatic ether‑containing urea tails.

Fragment‑Based Drug Design and Ligand‑Efficiency‑Driven Lead Generation

At MW 278.35 g mol⁻¹ with two hydrogen‑bond donors and four acceptors (including the ether oxygen), 2034517‑08‑1 is well within fragment‑like physicochemical space. Its molecular weight is 22 % lower than the dimethoxyphenyl analog (MW 356.4 g mol⁻¹), promising higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) scores if biochemical activity is detected [1]. This makes the compound a rational procurement choice for fragment screens targeting purinergic, urea‑transporter, or epoxide hydrolase enzyme families where dihydrobenzofuran‑urea fragments have precedent.

Quote Request

Request a Quote for 1-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)-3-(2-methoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.